![molecular formula C18H17ClN4OS B11952937 3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)
3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL is a complex organic compound with the molecular formula C18H17ClN4OS and a molecular weight of 372.879 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene and chlorophenyl derivatives with triazole intermediates under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply .
Analyse Chemischer Reaktionen
Types of Reactions
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings.
Substitution: Halogen substitution reactions can occur at the chlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly as a CDK2 inhibitor in cancer research.
Industry: Limited industrial applications, primarily used in research settings.
Wirkmechanismus
The mechanism of action of 3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). This interaction inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through hydrogen bonding and other interactions, disrupting its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar triazole-pyrimidine scaffold.
Thiazolo[3,2-b][1,2,4]triazole: Known for its biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
3-[7-(2-CHLORO-PHENYL)-5-THIOPHEN-2-YL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-PROPAN-1-OL is unique due to its specific combination of a chlorophenyl group, a thiophene ring, and a triazolopyrimidine scaffold. This unique structure contributes to its specific biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H17ClN4OS |
|---|---|
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
3-[7-(2-chlorophenyl)-5-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-6-2-1-5-12(13)15-11-14(16-7-4-10-25-16)20-18-21-17(8-3-9-24)22-23(15)18/h1-2,4-7,10-11,15,24H,3,8-9H2,(H,20,21,22) |
InChI-Schlüssel |
FRMVANCOFLWPPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=CS4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


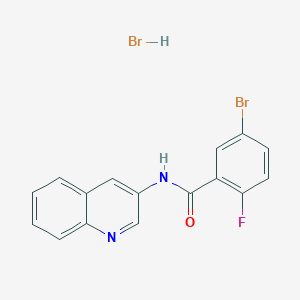
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)
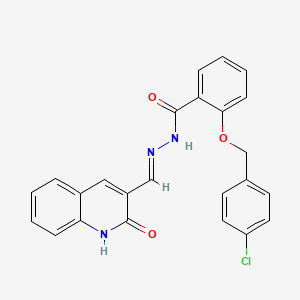


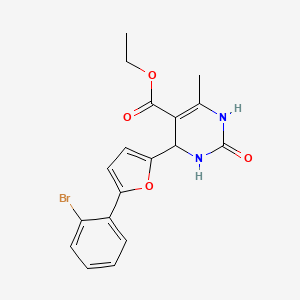

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
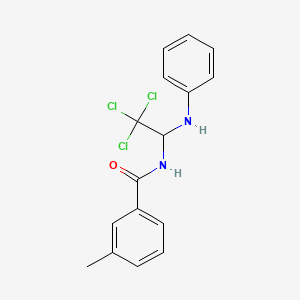
![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)

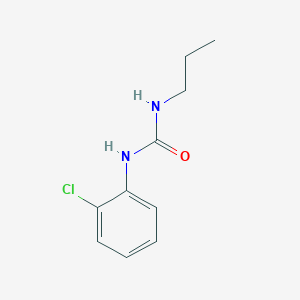

![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)
